Welcome to the BenchChem Online Store!
molecular formula C13H18N2O3 B8675291 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid

2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid

Cat. No. B8675291
M. Wt: 250.29 g/mol
InChI Key: LIXASUAAPSFZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338411B2

Procedure details

The mixture of 6 g 2-nitro-5-(2,6-dimethylmorpholin-4-yl)benzoic acid, 15 ml cyclohexene and 3 g Pd/C (10%) is heated under reflux for 6 hours. The hot reaction mixture is filtered through a celite pad. After evaporation of the filtrate 4.8 g title product is obtained (MH+: 251).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH:17]([CH3:19])[O:16][CH:15]([CH3:20])[CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.C1CCCCC=1>[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH:17]([CH3:19])[O:16][CH:15]([CH3:20])[CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)N1CC(OC(C1)C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
After evaporation of the filtrate 4.8 g title product
CUSTOM
Type
CUSTOM
Details
is obtained (MH+: 251)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C=C1)N1CC(OC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.